molecular formula C16H14O4S B3007243 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid CAS No. 15884-39-6

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid

Cat. No.: B3007243
CAS No.: 15884-39-6
M. Wt: 302.34
InChI Key: WXYGNQDOXSRZGA-UHFFFAOYSA-N
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Description

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxyphenyl group and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid typically involves the reaction of 4-methoxybenzaldehyde with thioglycolic acid in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the thioether linkage. The reaction conditions often include the use of an organic solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid involves its interaction with specific molecular targets. The thioether linkage and methoxyphenyl group allow it to bind to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Further studies are needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid: Characterized by the presence of a methoxyphenyl group and a thioether linkage.

    2-((2-(4-hydroxyphenyl)-2-oxoethyl)thio)benzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    2-((2-(4-chlorophenyl)-2-oxoethyl)thio)benzoic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific biological activities.

Biological Activity

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid, also known as a thioether derivative of benzoic acid, has garnered attention for its potential biological activities. This compound's structure includes both a methoxyphenyl group and a thioether linkage, which may contribute to its interactions with biological systems. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H14O3S\text{C}_{15}\text{H}_{14}\text{O}_3\text{S}

This structure features a benzoic acid backbone with a 4-methoxyphenyl substituent and a thioether group. The presence of these functional groups is crucial for its biological activities.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive binding, affecting metabolic pathways.
  • Cell Signaling Modulation : It could modulate signaling pathways by interacting with receptors or other cellular proteins, influencing cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. A study highlighted that similar compounds enhance the activity of protein degradation systems, which may contribute to their antimicrobial effects by promoting cellular homeostasis under stress conditions .

Antioxidant Properties

The antioxidant capacity of benzoic acid derivatives has been documented. These compounds can scavenge free radicals, potentially reducing oxidative stress in cells. The presence of the methoxy group is believed to enhance this activity by stabilizing radical intermediates.

Cytotoxicity and Antiproliferative Effects

Case studies have shown that certain derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that compounds related to this structure inhibited the growth of Hep-G2 (liver cancer) and A2058 (melanoma) cells without significant cytotoxicity towards normal fibroblasts .

Research Findings

Biological ActivityObservationsReferences
AntimicrobialEnhances protein degradation systems; potential against pathogens
AntioxidantScavenges free radicals; reduces oxidative stress
CytotoxicityInhibits growth in cancer cell lines without harming normal cells

Case Studies

  • Study on Proteasome Activity : A study evaluated the effects of benzoic acid derivatives on proteasome activity in human foreskin fibroblasts. The results indicated that certain derivatives significantly enhanced proteasomal function, suggesting potential applications in anti-aging therapies .
  • Evaluation of Cytotoxic Effects : Another study assessed the cytotoxic effects of various benzoic acid derivatives on cancer cell lines. The results showed that while some compounds demonstrated significant antiproliferative effects, they did not induce cytotoxicity in normal cells at effective concentrations .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4S/c1-20-12-8-6-11(7-9-12)14(17)10-21-15-5-3-2-4-13(15)16(18)19/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYGNQDOXSRZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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